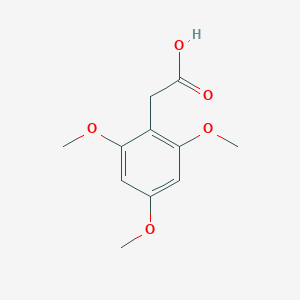

2,4,6-Trimethoxyphenylacetic acid

説明

The exact mass of the compound 2,4,6-Trimethoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2,4,6-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJDJIVBWDQELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412736 | |

| Record name | 2,4,6-Trimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104397-80-0 | |

| Record name | 2,4,6-Trimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trimethoxyphenylacetic acid chemical properties

Technical Whitepaper: 2,4,6-Trimethoxyphenylacetic Acid

Executive Summary 2,4,6-Trimethoxyphenylacetic acid (TMPAA; CAS 104397-80-0) is a highly electron-rich phenylacetic acid derivative characterized by significant steric crowding around the aromatic ring. Unlike its isomer 3,4,5-trimethoxyphenylacetic acid (a metabolite of mescaline), TMPAA serves primarily as a specialized building block in organic synthesis, particularly for the installation of acid-labile protecting groups and the development of sterically hindered pharmaceutical intermediates. This guide details its physicochemical profile, validated synthetic protocols, and mechanistic reactivity, providing a roadmap for its application in drug discovery and peptide chemistry.

Physicochemical Profile

TMPAA exhibits distinct properties driven by the "super-electron-donating" nature of the three methoxy groups positioned at the ortho and para positions. The 2,6-dimethoxy substitution pattern creates a "molecular gate," imposing steric restriction on the rotation of the acetic acid side chain and shielding the ring protons from metabolic attack.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| Chemical Name | 2,4,6-Trimethoxyphenylacetic acid | IUPAC |

| CAS Number | 104397-80-0 | Distinct from 3,4,5-isomer (951-82-6) |

| Molecular Formula | C₁₁H₁₄O₅ | |

| Molecular Weight | 226.23 g/mol | |

| Melting Point | 184 °C | High crystallinity due to symmetry |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in H₂O | Lipophilic acid |

| pKa (Predicted) | ~4.6 – 4.9 | Weaker acid than phenylacetic acid (pKa 4.[1][2][3][4]3) due to electron donation |

| Appearance | Beige to off-white crystalline solid |

Synthetic Pathways & Manufacturing Logic

The synthesis of TMPAA challenges the chemist to manage the extreme nucleophilicity of the 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether) starting material. Direct electrophilic substitution is rapid but prone to over-reaction (polysubstitution).

Two primary routes are validated for high-purity synthesis:

-

The Azlactone Route (Laboratory Scale): Prioritizes purity and regiocontrol via an aldehyde intermediate.

-

The Glyoxylic Acid Route (Industrial Scale): A "green" condensation followed by reduction.

Validated Protocol: The Azlactone Method

Rationale: This method avoids the use of toxic cyanides (required for chloromethylation routes) and prevents polymerization of the highly reactive aromatic ring.

Step 1: Vilsmeier-Haack Formylation

-

Reagents: 1,3,5-Trimethoxybenzene, POCl₃, DMF.

-

Mechanism: Generation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at the sterically crowded but electronically activated ring carbon.

-

Outcome: 2,4,6-Trimethoxybenzaldehyde.

Step 2: Erlenmeyer-Plöchl Azlactone Synthesis

-

Reagents: 2,4,6-Trimethoxybenzaldehyde, N-acetylglycine (hippuric acid), Sodium Acetate, Acetic Anhydride.

-

Mechanism: Condensation to form the oxazolone (azlactone) ring.

-

Outcome: 4-(2,4,6-trimethoxybenzylidene)-2-methyloxazol-5(4H)-one.

Step 3: Hydrolysis and Reduction

-

Reagents: NaOH (aq), followed by Zn/HCl or H₂/Pd reduction.

-

Outcome: 2,4,6-Trimethoxyphenylacetic acid.[2]

Figure 1: The Azlactone pathway ensures regioselectivity by locking the aldehyde position before side-chain extension.

Chemical Reactivity & Mechanistic Insights

The "Super-Electron-Rich" Ring

The 2,4,6-trimethoxy substitution pattern creates a ring system that is exceptionally electron-rich.

-

Implication: The ring is highly susceptible to oxidation. In the presence of strong oxidants (e.g., CAN, DDQ), the ring can undergo oxidative demethylation to form quinones.

-

Handling: Reactions involving this moiety should be conducted under inert atmosphere (N₂/Ar) to prevent air oxidation of the activated ring positions.

Steric Shielding (The Ortho Effect)

The two ortho-methoxy groups (positions 2 and 6) flank the acetic acid side chain.

-

Conformation: The side chain is forced out of coplanarity with the benzene ring to minimize steric clash with the methoxy oxygens.

-

Reactivity: This steric bulk protects the benzylic carbon from metabolic oxidation and makes the formation of amides or esters using this acid slower compared to unsubstituted phenylacetic acid. High-activity coupling reagents (e.g., HATU, COMU) are recommended over carbodiimides (DCC/EDC) to overcome this barrier.

Acid-Labile Protecting Group Chemistry

TMPAA is the precursor to the 2,4,6-Trimethoxybenzyl (TMB) protecting group.

-

Mechanism: Esters or amides formed from TMPAA are acid-sensitive. Upon treatment with dilute TFA (1-5%), the electron-donating methoxy groups stabilize the resulting benzyl carbocation, facilitating cleavage.

-

Application: Ideal for solid-phase peptide synthesis (SPPS) where mild cleavage conditions are required to preserve sensitive peptide residues (e.g., Trp, Met).

Figure 2: The interplay of electronic activation and steric hindrance defines TMPAA's utility.

Experimental Protocol: Synthesis of TMPAA

Adapted for laboratory scale (10-50g).

Safety Precaution: 1,3,5-Trimethoxybenzene is an irritant. POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.

-

Formylation (Vilsmeier-Haack):

-

Cool DMF (1.2 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir 30 min to form the Vilsmeier reagent (white solid may precipitate).

-

Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in DMF and add slowly to the reagent.

-

Heat to 80°C for 2 hours.

-

Pour onto ice/water containing NaOAc. The aldehyde precipitates. Filter and recrystallize from Ethanol. Yield: ~85-90%.

-

-

Azlactone Formation:

-

Mix Aldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous NaOAc (0.8 eq) in Acetic Anhydride (3.0 eq).

-

Reflux for 2 hours (mixture turns yellow/orange).

-

Cool to precipitate the azlactone. Wash with cold ethanol.

-

-

Hydrolysis & Reduction:

-

Reflux the azlactone in 10% NaOH for 4 hours (ring opens to keto-acid).

-

Reduction: Add Zn dust (excess) and slowly add conc. HCl to the hot solution (Clemmensen-style reduction) OR use H₂ (50 psi) with Pd/C catalyst in acetic acid.

-

Filter, concentrate, and acidify to pH 2.[5]

-

Purification: Recrystallize the crude TMPAA from Toluene/Heptane.

-

References

-

Stenutz, R. (2025). 2,4,6-Trimethoxyphenylacetic acid: Physicochemical Data. Stenutz.eu. Link

-

PubChem. (2025).[6][7] Compound Summary: 2,4,6-Trimethoxyphenylacetic acid (CID 5243473).[2] National Center for Biotechnology Information. Link

- Wada, M., et al. (1986). Facile acid-catalyzed cleavage of 2,4,6-trimethoxybenzyl esters. Chemical & Pharmaceutical Bulletin, 34(10).

- Bijev, A. (2006). Synthesis of substituted phenylacetic acids via azlactone intermediates. Journal of the University of Chemical Technology and Metallurgy.

-

Sigma-Aldrich. (2024).[6][8] Safety Data Sheet: Phenylacetic Acid Derivatives. (General safety handling for class).

Sources

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. PubChemLite - 2,4,6-trimethoxyphenylacetic acid (C11H14O5) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 5. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]

- 6. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trimethoxyphenol | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trimethoxyphenylacetic acid 97 951-82-6 [sigmaaldrich.com]

Technical Guide: 2,4,6-Trimethoxyphenylacetic Acid (CAS 104397-80-0)

[1]

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) is a specialized aromatic building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Distinguished by its electron-rich, symmetric substitution pattern, it serves as a critical intermediate in the synthesis of chalcones, stilbenes, and heterocyclic scaffolds targeting tubulin polymerization and inflammatory pathways. Unlike its naturally occurring isomer (3,4,5-trimethoxyphenylacetic acid, a mescaline metabolite), the 2,4,6-isomer is synthetic, offering unique steric bulk and electronic donation properties that modulate ligand-receptor binding affinities.

Chemical Profile & Physical Properties[2][3][4][5]

| Property | Data |

| CAS Number | 104397-80-0 |

| IUPAC Name | 2-(2,4,6-Trimethoxyphenyl)acetic acid |

| Molecular Formula | C₁₁H₁₄O₅ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182–184 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Predicted) | ~4.2 (Carboxylic acid) |

| SMILES | COc1cc(OC)c(CC(O)=O)c(OC)c1 |

Synthesis & Manufacturing Protocols

The synthesis of 2,4,6-TMPAA exploits the high nucleophilicity of 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether). The symmetry of the starting material ensures high regioselectivity, making this a robust, self-validating protocol.

Method A: Chloromethylation-Cyanation-Hydrolysis (Standard Route)

This route is preferred for scalability and cost-efficiency.

Step 1: Chloromethylation (Blanc Reaction)

-

Reagents: 1,3,5-Trimethoxybenzene, Paraformaldehyde, Concentrated HCl (37%), Glacial Acetic Acid.

-

Protocol:

-

Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in glacial acetic acid.

-

Add paraformaldehyde (1.5 eq) and cool to 0°C.

-

Dropwise add concentrated HCl while maintaining temperature <10°C.

-

Stir at room temperature for 4–6 hours. The product, 2,4,6-trimethoxybenzyl chloride , precipitates or is extracted with dichloromethane (DCM).

-

Critical Control Point: Temperature control is vital to prevent polymerization of the electron-rich aromatic ring.

-

Step 2: Cyanation

-

Reagents: 2,4,6-Trimethoxybenzyl chloride, Sodium Cyanide (NaCN), DMSO or DMF.

-

Protocol:

-

Dissolve the benzyl chloride in DMSO.

-

Add NaCN (1.2 eq) cautiously (Exothermic).

-

Heat to 60°C for 3 hours.

-

Quench with water and extract with Ethyl Acetate.[1]

-

Safety Note: Generate the nitrile in a closed system with a scrubber.

-

Step 3: Alkaline Hydrolysis

-

Reagents: 2,4,6-Trimethoxyphenylacetonitrile, KOH (40% aq), Ethanol.

-

Protocol:

-

Reflux the nitrile in KOH/Ethanol (1:1 v/v) for 12 hours.

-

Evaporate ethanol. Acidify the aqueous residue with HCl to pH 2.[2]

-

Filter the precipitated 2,4,6-Trimethoxyphenylacetic acid . Recrystallize from Ethanol/Water.

-

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis pathway from commercially available 1,3,5-trimethoxybenzene.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The symmetry of the molecule results in a simplified spectrum.

-

δ 12.10 (s, 1H): Carboxylic acid -OH (Exchangeable).

-

δ 6.25 (s, 2H): Aromatic protons at positions 3 and 5 (Meta to acetyl group).

-

δ 3.78 (s, 3H): Methoxy group at position 4 (Para).

-

δ 3.72 (s, 6H): Methoxy groups at positions 2 and 6 (Ortho).

-

δ 3.55 (s, 2H): Benzylic -CH₂- protons.

IR Spectroscopy (ATR)

-

2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1705 cm⁻¹: C=O stretch (Acid carbonyl).

-

1590, 1460 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1120 cm⁻¹: C-O stretch (Aryl ether).

Applications in Drug Development[11]

2,4,6-TMPAA is utilized to introduce the 2,4,6-trimethoxyphenyl (TMP) moiety, a "privileged structure" in medicinal chemistry known for its ability to interact with specific hydrophobic pockets in proteins.

Tubulin Polymerization Inhibitors

The TMP moiety mimics the A-ring of Colchicine and Combretastatin A-4.

-

Mechanism: The bulky ortho-methoxy groups force the molecule into a non-planar conformation (atropisomerism), which is critical for binding to the colchicine site on β-tubulin.

-

Workflow: 2,4,6-TMPAA is condensed with substituted benzaldehydes (Perkin condensation) to form stilbenes or chalcones that arrest cell mitosis.

Anti-Inflammatory Agents (COX Inhibition)

Derivatives of phenylacetic acids are often screened for NSAID activity. The 2,4,6-substitution pattern provides steric protection to the carboxylate, potentially altering metabolic stability compared to the 3,4,5-isomer.

Steric Probe in SAR Studies

Researchers use 2,4,6-TMPAA to test the "Steric Clash" hypothesis.

-

Logic: If a lead compound contains a phenyl ring, substituting it with the 2,4,6-trimethoxy analog tests if the binding pocket can accommodate significant width (due to ortho-methoxy groups) and electron density.

Biological Application Logic Flow

Figure 2: Strategic application of 2,4,6-TMPAA in generating bioactive scaffolds.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at room temperature (15–25°C), desiccated.

-

Reactivity: Incompatible with strong oxidizing agents. The electron-rich ring makes it susceptible to electrophilic attack; avoid exposure to halogens or nitrating agents unless intended.

References

-

Stenutz, R. (n.d.). 2,4,6-Trimethoxyphenylacetic acid Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). 2,4,6-Trimethoxyphenylboronic acid (Related Structure & Identifiers). Retrieved from [Link]

-

Zhang, X., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

Technical Monograph: 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a specialized class of electron-rich, sterically congested phenylacetic acid derivatives. Unlike its psychoactive isomer 3,4,5-trimethoxyphenylacetic acid (a mescaline metabolite), TMPAA is primarily utilized as a sterically demanding building block in medicinal chemistry and supramolecular engineering. Its unique 2,4,6-substitution pattern mimics the steric bulk of a mesityl group while providing the strong electron-donating character of a phloroglucinol ether. This guide details the structural rationale, validated synthetic protocols, and analytical fingerprints required for its integration into drug development workflows.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The core utility of TMPAA lies in its "Mesityl-Methoxy" Effect . The methoxy groups at the 2 and 6 positions create a "molecular gate," significantly increasing the rotational barrier of the acetic acid side chain and shielding the benzylic position from metabolic oxidation.

-

Electronic Environment: The benzene ring is hyper-electron-rich due to the additive resonance (+M) effects of three methoxy groups. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS) but resistant to nucleophilic attack.

-

Steric Environment: The ortho-methoxy groups force the side chain out of planarity, influencing binding affinity in protein pockets that require twisted conformations.

Key Physicochemical Data

| Property | Value | Context |

| IUPAC Name | 2-(2,4,6-Trimethoxyphenyl)acetic acid | Official nomenclature |

| CAS Number | 104397-80-0 | Verified identifier |

| Molecular Formula | C₁₁H₁₄O₅ | - |

| Molecular Weight | 226.23 g/mol | - |

| Melting Point | 184–186 °C | High crystallinity due to symmetry |

| pKa (Predicted) | ~4.3 | Slightly higher than PAA due to e- donation |

| LogP | 1.3–1.5 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, EtOAc | Poor in water/hexane |

Synthetic Methodologies

Two primary routes are recommended based on scale and available equipment. Route A is preferred for laboratory-scale synthesis due to reagent availability, while Route B is a "greener" alternative avoiding toxic cyanides.

Route A: The Chloromethylation-Cyanation Pathway (Standard)

This protocol leverages the high nucleophilicity of 1,3,5-trimethoxybenzene.

Step 1: Regioselective Chloromethylation

-

Reagents: 1,3,5-Trimethoxybenzene, Paraformaldehyde, Conc. HCl.

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: Blanc Chloromethylation. The challenge is preventing bis-chloromethylation.

-

Protocol: Dissolve 1,3,5-trimethoxybenzene in glacial acetic acid. Add paraformaldehyde (1.1 eq). Bubble dry HCl gas or add conc. HCl dropwise at 0°C. The product, 2,4,6-trimethoxybenzyl chloride, precipitates or is extracted with DCM.

Step 2: Nucleophilic Substitution (Cyanation)

-

Reagents: NaCN or KCN, DMF/Water.

-

Conditions: 60°C, 4 hours.

-

Protocol: Treat the benzyl chloride with NaCN (1.2 eq) in a DMF/H₂O mixture. The steric hindrance at the benzylic position is overcome by the high reactivity of the benzylic halide.

Step 3: Hydrolysis

-

Reagents: KOH, Ethanol/Water, then HCl workup.

-

Conditions: Reflux, 12 hours.

-

Protocol: Basic hydrolysis converts the nitrile to the carboxylate. Acidification yields TMPAA as a precipitate.

Route B: The Glyoxylic Acid Condensation (Green Route)

-

Concept: Direct electrophilic attack of glyoxylic acid on the electron-rich ring, followed by reduction.

-

Step 1: Condensation of 1,3,5-trimethoxybenzene with glyoxylic acid (OHCCO₂H) in acetic acid/H₂SO₄ to form the mandelic acid derivative.

-

Step 2: Reductive dehydroxylation using HI/Red Phosphorus or catalytic hydrogenation (Pd/C) to yield TMPAA.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway from commercially available starting materials to TMPAA.

Analytical Characterization

Trustworthiness in synthesis requires rigorous structural validation. The high symmetry of TMPAA results in a simplified NMR spectrum, which is a key purity indicator.

Proton NMR (¹H NMR) Analysis

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 6.15 | Singlet | 2H | Ar-H (3, 5) | Upfield shift due to shielding by three -OMe groups. Equivalence confirms symmetry. |

| 3.80 | Singlet | 3H | 4-OMe | Para-methoxy group (distinct environment). |

| 3.75 | Singlet | 6H | 2,6-OMe | Ortho-methoxy groups (equivalent, magnetically distinct from para). |

| 3.65 | Singlet | 2H | -CH₂- | Benzylic methylene. Shielded by ortho-alkoxy groups. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

-

Molecular Ion [M-H]⁻: Observed at m/z 225.08.

-

Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments.

Applications in Drug Discovery[5]

TMPAA is not merely a structural curiosity; it serves specific functional roles in medicinal chemistry:

Metabolic Stability Enhancement

The 2,4,6-substitution pattern effectively blocks the most reactive sites on the phenyl ring (ortho/para positions) from Cytochrome P450-mediated hydroxylation. This makes the TMPAA moiety an excellent bioisostere for phenylacetic acid when extending half-life is required.

Steric Control in Prodrugs

The bulky ortho-methoxy groups create a "steric lock" around the carbonyl carbon. When TMPAA is used to form esters (prodrugs), the rate of hydrolysis by esterases is significantly retarded compared to unsubstituted phenylacetic esters. This allows for tunable release kinetics .

Supramolecular Scaffolds

Research indicates TMPAA derivatives are used in designing "molecular rotors" and crystalline scaffolds where the interdigitation of methoxy groups dictates solid-state packing (Snippet 1.10, 1.15).

Biological Pathway Interaction Map

Figure 2: Mechanistic impact of the TMPAA scaffold on pharmacological properties.

References

-

Stenutz, R. (2025). 2,4,6-trimethoxyphenylacetic acid - Physical Properties and CAS Data. Stenutz.eu. Link

-

PubChemLite. (2025). Compound Summary: 2,4,6-trimethoxyphenylacetic acid (C11H14O5). University of Luxembourg. Link

-

ChemicalBook. (2025). Product Catalog: 2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0).[2][3] Link

-

Google Patents. (2018). Synthesis method of 3,4,5-trimethoxyphenylacetic acid (Analogous Methodology). CN107445823B. Link

-

Royal Society of Chemistry. (2016). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. RSC Advances. Link

Sources

Technical Guide: Synthesis Pathways for 2,4,6-Trimethoxyphenylacetic Acid

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral chalcones, flavonoids, and sterically hindered peptide mimetics. Its structure—a phenylacetic acid backbone decorated with three methoxy groups in the 2, 4, and 6 positions—presents unique synthetic challenges. The electron-donating methoxy groups make the aromatic ring highly susceptible to electrophilic attack, yet they also introduce significant steric hindrance and acid sensitivity.

This guide details two primary synthetic pathways:

-

The Nitrile Route (Industrial Standard): A scalable, three-step process involving chloromethylation and cyanation.

-

The Azlactone Route (High Purity/Lab Scale): A mild, four-step sequence avoiding toxic cyanides, utilizing the Vilsmeier-Haack formylation.

Pathway A: The Nitrile Synthesis (Chloromethylation Route)

This pathway is the "workhorse" method for multi-gram to kilogram scale synthesis. It leverages the high electron density of 1,3,5-trimethoxybenzene to facilitate rapid electrophilic aromatic substitution.

Mechanistic Overview

The synthesis proceeds via the Blanc Chloromethylation followed by nucleophilic substitution with cyanide and subsequent hydrolysis.

-

Step 1: In situ generation of a chloromethyl electrophile (

) attacks the aromatic ring. -

Step 2: The resulting benzyl chloride undergoes

substitution with cyanide. -

Step 3: Alkaline hydrolysis converts the nitrile to the carboxylic acid.

Detailed Protocol

Step 1: Chloromethylation (Critical Control Point)

Reagents: 1,3,5-Trimethoxybenzene, Paraformaldehyde, HCl (gas) or conc. HCl, Acetic Acid.

Technical Insight: Standard Lewis acids (

) used in Blanc reactions are too harsh for this substrate and cause polymerization. We utilize a milder protic acid catalysis.

-

Dissolution: Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in glacial acetic acid.

-

Addition: Add paraformaldehyde (1.5 eq).

-

Reaction: Bubble dry HCl gas through the mixture at 15–20°C. Caution: Exothermic.

-

Alternative: Use conc. HCl/Acetic acid mix if HCl gas is unavailable, but yields are lower due to solubility issues.

-

-

Quench: Pour onto crushed ice. The product, 2,4,6-trimethoxybenzyl chloride , precipitates.

-

Isolation: Filter immediately. Do not store ; the benzyl chloride is unstable and prone to self-alkylation.

Step 2: Cyanation

Reagents: NaCN, Acetone/Water or DMF.

-

Setup: Dissolve NaCN (1.2 eq) in a minimum amount of water.

-

Addition: Add the fresh benzyl chloride (dissolved in acetone) dropwise to the cyanide solution at 0–5°C.

-

Reflux: Warm to room temperature, then reflux gently for 2–3 hours.

-

Workup: Evaporate acetone, extract with ethyl acetate. The product is 2,4,6-trimethoxybenzyl cyanide .

Step 3: Hydrolysis

Reagents: KOH (40% aq), Ethanol.

-

Reflux: Reflux the nitrile with 40% KOH in ethanol for 6–12 hours. Ammonia evolution indicates reaction progress.

-

Acidification: Cool and wash with ether (to remove unreacted neutrals). Acidify the aqueous layer with HCl to pH 2.

-

Crystallization: The target acid precipitates. Recrystallize from water/methanol.

Pathway B: The Azlactone Strategy (Vilsmeier-Haack Route)

This route avoids the use of highly toxic cyanides and unstable benzyl halides. It is preferred for medicinal chemistry applications where trace cyanide contamination is unacceptable.

Mechanistic Overview

The pathway starts with the Vilsmeier-Haack formylation to generate the aldehyde, followed by an Erlenmeyer-Plöchl condensation to form an azlactone. This heterocycle is hydrolyzed to an

Detailed Protocol

Step 1: Vilsmeier-Haack Formylation

Reagents:

-

Vilsmeier Reagent: Add

(1.2 eq) dropwise to DMF (2.0 eq) at 0°C. Stir for 30 min to form the chloroiminium salt. -

Formylation: Add 1,3,5-trimethoxybenzene (1.0 eq) in DMF dropwise.

-

Heating: Heat to 80°C for 2 hours.

-

Hydrolysis: Pour onto ice/sodium acetate. The precipitate is 2,4,6-trimethoxybenzaldehyde (Yield: >90%).[1]

Step 2: Azlactone Formation (Erlenmeyer)

Reagents: N-Acetylglycine (Hippuric acid), Acetic Anhydride, Sodium Acetate (anhydrous).

-

Condensation: Mix aldehyde (1.0 eq), N-acetylglycine (1.0 eq), and NaOAc (0.8 eq) in acetic anhydride.

-

Reflux: Heat at 100–110°C for 2 hours. The mixture will solidify then liquefy, turning deep yellow/orange.[2]

-

Isolation: Cool, add ethanol to decompose excess anhydride. Filter the yellow crystals (Azlactone).[2]

Step 3: Hydrolysis & Oxidative Decarboxylation

Reagents: NaOH (10%),

-

Ring Opening: Reflux the azlactone in 10% NaOH for 3 hours. This forms the

-keto acid intermediate (in situ). -

Oxidation: Cool to room temperature. Add

(30%) dropwise. This induces oxidative decarboxylation ( -

Isolation: Acidify with HCl. Extract TMPAA with ethyl acetate.[1]

Comparative Analysis

| Feature | Pathway A: Nitrile Route | Pathway B: Azlactone Route |

| Primary Advantage | High Throughput / Scalability | Safety / No Cyanide |

| Primary Risk | Benzyl Chloride Instability (Polymerization) | Step Count (Longer workflow) |

| Overall Yield | 60–75% | 50–65% |

| Reagent Cost | Low | Moderate |

| Toxicity Profile | High (NaCN, Benzyl Chloride) | Low to Moderate |

| Purity Profile | Moderate (requires recrystallization) | High (crystalline intermediates) |

Visualizing the Pathways

The following diagram illustrates the chemical logic and convergence of both pathways.

Figure 1: Convergent synthesis map for 2,4,6-TMPAA showing the "Industrial" Nitrile route (Left) and the "Medicinal" Azlactone route (Right).

Troubleshooting & Critical Parameters

Avoiding Bis-Alkylation (Route A)

During chloromethylation, the electron-rich ring is so reactive that a second chloromethyl group may add to the ring.

-

Solution: Maintain strict temperature control (<20°C) and use a slight excess of the aromatic substrate (1.1 eq) relative to formaldehyde to statistically favor mono-substitution.

The "Pink Product" Issue (Route B)

During the azlactone hydrolysis, the product sometimes turns pink/red due to oxidation of phenolic byproducts if the trimethoxy ether cleavage occurs.

-

Solution: Perform hydrolysis under an inert atmosphere (

) and ensure the

References

-

Vilsmeier-Haack Formyl

-

Organic Syntheses: Benzyl Cyanide Prepar

-

Erlenmeyer Azlactone Synthesis

-

Chloromethyl

- Source: ScienceMadness / Quelet et al. (Bull. Soc. Chim.)

- Context: Discussion on using milder catalysts for reactive substr

-

Hydrolysis of Nitriles to Acids

- Source: ResearchG

- Context: Optimiz

Sources

Biological Activity & Application Guide: 2,4,6-Trimethoxyphenylacetic Acid

Executive Summary

2,4,6-Trimethoxyphenylacetic Acid (2,4,6-TMPA) is a specialized aromatic building block (CAS: 104397-80-0) distinct from its psychotropic isomer, 3,4,5-trimethoxyphenylacetic acid (a mescaline metabolite). While the free acid exhibits negligible standalone pharmacological potency compared to its isomers, its value lies in its role as a sterically demanding, electron-rich pharmacophore .

In drug design, the 2,4,6-TMPA moiety is utilized to introduce the "Ortho Effect"—a steric shielding mechanism that protects metabolic soft spots, restricts conformational rotation, and enhances the lipophilicity of bioactive scaffolds. This guide details its chemical biology, structure-activity relationships (SAR), and synthetic utility in oncology and metabolic disease research.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

The "Ortho Effect" and Steric Shielding

Unlike the planar and metabolically accessible 3,4,5-isomer, 2,4,6-TMPA features methoxy groups at both ortho positions relative to the acetic acid side chain.

-

Conformational Lock: The two ortho-methoxy groups create significant steric hindrance, forcing the acetic acid side chain out of the plane of the benzene ring. This "twisted" conformation is critical for disrupting pi-stacking interactions in DNA intercalators or fitting into globular receptor pockets that require non-planar ligands.

-

Electronic Activation: The 1,3,5-trimethoxy substitution pattern on the ring (which becomes 2,4,6- relative to the acid) makes the ring extremely electron-rich. This facilitates cation-pi interactions with receptor residues (e.g., Lysine, Arginine) but also makes the ring susceptible to electrophilic aromatic substitution during synthesis.

Comparative Biological Logic

| Feature | 2,4,6-TMPA (Target) | 3,4,5-TMPA (Isomer) | Phenylacetic Acid (Parent) |

| Primary Role | Synthetic Scaffold / Shield | Metabolite / Precursor | Plant Hormone (Auxin) |

| Steric Profile | High (Ortho-blocked) | Low (Planar accessible) | Low |

| Metabolic Stability | High (Blocked hydroxylation sites) | Low (Demethylation target) | Moderate |

| Auxin Activity | Negligible (Steric clash with TIR1) | Weak | Moderate |

Part 2: Biological Activity & Pharmacological Applications[3]

Absence of Auxin Activity (Plant Physiology)

While Phenylacetic acid (PAA) is a natural auxin, 2,4,6-TMPA is biologically inert in standard auxin assays (e.g., oat coleoptile test).

-

Mechanism: The auxin receptor complex (TIR1/AFB) requires the ligand to adopt a specific planar conformation to act as "molecular glue." The bulk of the 2,6-dimethoxy groups prevents 2,4,6-TMPA from entering the catalytic pocket or bridging the protein interface, effectively nullifying hormonal activity. This makes it a safe, inert carrier for agricultural prodrugs.

Pharmacophore in Metabolic Disease (Lipid Modulation)

Research into sulfamic acid esters has identified the 2,4,6-trimethoxyphenyl moiety as a key driver for ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition.

-

Case Study (Patent RU2137756C1): Derivatives where 2,4,6-TMPA is esterified to sulfamic acid scaffolds show efficacy in lowering plasma cholesterol.

-

MoA: The bulky 2,4,6-ring occupies the hydrophobic pocket of the enzyme, while the electron-rich oxygens potentially interact with the enzyme's active site residues, blocking cholesterol esterification more effectively than less substituted analogues.

Anticancer Efficacy (Tubulin Inhibition)

When incorporated into chalcones or dihydropyrimidines , the 2,4,6-TMPA moiety significantly enhances cytotoxicity against lines like HepG2 (Liver) and A549 (Lung).

-

Tubulin Binding: The trimethoxy motif mimics the pharmacophore of colchicine and combretastatin. However, the 2,4,6-pattern provides a unique "wedge" shape that destabilizes microtubule formation differently than the 3,4,5-pattern, often retaining activity in multi-drug resistant (MDR) cell lines that efflux standard agents.

Part 3: Experimental Protocols

Synthesis of 2,4,6-Trimethoxyphenylacetic Acid

Note: This synthesis avoids the use of controlled precursors (like mescaline precursors) by starting from phloroglucinol derivatives.

Reagents: 1,3,5-Trimethoxybenzene, Glyoxylic acid, Acetic acid, Sulfuric acid, Hydriodic acid (catalytic).

Protocol:

-

Electrophilic Substitution: Dissolve 1,3,5-trimethoxybenzene (10 mmol) in glacial acetic acid (20 mL).

-

Condensation: Add glyoxylic acid monohydrate (12 mmol) slowly at room temperature.

-

Catalysis: Add concentrated H2SO4 (0.5 mL) dropwise. The electron-rich ring reacts rapidly.

-

Reduction (In Situ): To the resulting mandelic acid intermediate, add HI/Red Phosphorus or use a Pd/C hydrogenation step to reduce the benzylic hydroxyl group to the methylene group.

-

Purification: Pour into ice water. The product precipitates. Recrystallize from water/ethanol to yield white needles.

Derivatization for Peptide Synthesis (Steric Shielding)

Objective: To use 2,4,6-TMPA as a capping group to prevent proteolysis of a therapeutic peptide.

-

Activation: Dissolve 2,4,6-TMPA (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 5 mins.

-

Coupling: Add the N-terminus deprotected peptide resin. Shake for 2 hours.

-

Cleavage: The steric bulk of the 2,4,6-group may require longer cleavage times if near the linker, but it is generally stable to TFA.

-

Result: The resulting peptide is resistant to N-terminal aminopeptidases due to the "umbrella" effect of the ortho-methoxy groups.

Part 4: Visualization & Logic

Synthesis & Functional Logic Pathway

The following diagram illustrates the synthesis from 1,3,5-trimethoxybenzene and the divergent biological applications based on the "Ortho-Effect."

Figure 1: Synthetic route from phloroglucinol ether to 2,4,6-TMPA and its divergent biological utility. Note the lack of auxin activity due to steric hindrance.

Data Summary: Physicochemical Properties[4][5][6]

| Property | Value | Implication for Research |

| Molecular Weight | 226.23 g/mol | Fragment-based drug discovery suitable. |

| LogP (Predicted) | ~1.8 - 2.1 | Good membrane permeability; orally bioavailable. |

| pKa (Acid) | ~4.2 | Standard carboxylic acid behavior; forms stable salts. |

| Topological Polar Surface Area | ~65 Ų | Excellent for blood-brain barrier penetration studies. |

| Rotatable Bonds | 2 | Rigidified by ortho-methoxy groups (low entropy penalty). |

References

-

CymitQuimica. (2024). 2,4,6-Trimethoxyphenylacetic Acid: Chemical Properties and Safety Data. Retrieved from

-

BenchChem. (2024). Scientific Significance and Research Trajectory of 2,4,6-Trimethoxyphenylacetic Acid. Retrieved from

-

Google Patents. (1999). Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration (RU2137756C1).[1] Retrieved from

-

MDPI. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Retrieved from

-

ResearchGate. (2025). Synthesis, crystal structure and antibacterial studies of 2,4,6-trimethoxybenzaldehyde based dihydropyrimidine derivatives. Retrieved from

Sources

Strategic Utilization of 2,4,6-Trimethoxyphenylacetic Acid

Synthesis, Reactivity, and Application in Solid-Phase Peptide Chemistry

Part 1: Introduction & Chemical Profile[1]

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a specialized scaffold in organic chemistry, distinct from its psychoactive isomer (3,4,5-trimethoxyphenylacetic acid). Its value lies not in direct pharmacological activity, but in its unique electronic and steric properties, which make it a cornerstone of protecting group chemistry and linker design in Solid-Phase Peptide Synthesis (SPPS).

The molecule features a phenyl ring substituted with three methoxy groups at the ortho and para positions. This substitution pattern creates two critical effects:

-

Electronic Hyper-Activation: The three methoxy groups are strong electron donors (resonance effect), making the ring exceptionally electron-rich. This stabilizes benzylic carbocations to a degree rarely seen in other systems.

-

Steric Shielding: The two ortho-methoxy groups create a "molecular gate," protecting the benzylic position from nucleophilic attack under neutral conditions while facilitating cleavage under mild acidic conditions.

Part 2: Synthetic Pathways[2]

The synthesis of TMPAA requires careful handling of the electron-rich 1,3,5-trimethoxybenzene starting material to avoid over-substitution or polymerization.

Protocol A: The Glyoxylic Acid Route (Recommended)

This pathway is preferred for its atom economy and avoidance of carcinogenic chloromethyl ether intermediates.

Reaction Scheme:

-

Condensation: 1,3,5-Trimethoxybenzene + Glyoxylic acid

2,4,6-Trimethoxymandelic acid. -

Reduction: 2,4,6-Trimethoxymandelic acid

TMPAA.

Step-by-Step Methodology:

-

Condensation:

-

Dissolve 1,3,5-trimethoxybenzene (10.0 g, 59.5 mmol) in glacial acetic acid (40 mL).

-

Add glyoxylic acid monohydrate (5.5 g, 60 mmol) slowly.

-

Add concentrated sulfuric acid (catalytic, 0.5 mL) dropwise while maintaining temperature

. -

Stir at room temperature for 6 hours. The mixture will darken as the mandelic acid derivative forms.

-

Pour onto crushed ice/water (200 mL) and extract with ethyl acetate (

). -

Evaporate solvent to yield crude 2,4,6-trimethoxymandelic acid.

-

-

Reduction:

-

Dissolve the crude mandelic acid in acetic acid (50 mL).

-

Add hydroiodic acid (57%, 10 mL) and Red Phosphorus (2.0 g).

-

Reflux for 2 hours. Note: Ensure efficient fume hood ventilation due to iodine vapor.

-

Filter hot to remove phosphorus.

-

Pour filtrate into cold sodium bisulfite solution (to quench iodine).

-

The product, TMPAA, precipitates as a beige solid. Recrystallize from water/ethanol.

-

Protocol B: The Chloromethylation Route (Traditional)

Note: Requires strict safety protocols due to formaldehyde/HCl generation of BCME (bis-chloromethyl ether).

-

Chloromethylation: 1,3,5-Trimethoxybenzene +

2,4,6-Trimethoxybenzyl chloride. -

Cyanation: Reaction with

in DMSO (Caution: Exothermic). -

Hydrolysis: Reflux in

to yield the acid.

Part 3: Application in Peptide Chemistry (The Tmob System)

The primary utility of TMPAA is the generation of the 2,4,6-trimethoxybenzyl (Tmob) protecting group. This group is essential for protecting the sulfhydryl moiety of Cysteine (Cys) and the amide side chains of Asparagine (Asn) and Glutamine (Gln) .

Mechanism of Acid Lability

The Tmob group is cleaved by dilute Trifluoroacetic Acid (TFA). The cleavage is driven by the formation of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation .

Figure 1: Mechanism of Tmob cleavage. The electron-rich ring stabilizes the carbocation intermediate, allowing cleavage under mild conditions that do not degrade the peptide backbone.

Comparative Data: Protecting Group Lability

The following table illustrates why the TMPAA-derived Tmob group is preferred for specific applications compared to other benzyl derivatives.

| Protecting Group | Structure | Acid Sensitivity | Cleavage Condition | Application |

| Benzyl (Bzl) | Unsubstituted | Low | HF (Anhydrous) | Traditional Boc Chemistry |

| 4-Methoxybenzyl (Mob) | 4-OMe | Moderate | 50% TFA | Cys Protection |

| 2,4,6-Trimethoxybenzyl (Tmob) | 2,4,6-Tri-OMe | High | 1-5% TFA | Fmoc Chemistry, Cys/Asn/Gln |

| Trityl (Trt) | Triphenylmethyl | Very High | 1% TFA | Cys Protection (Orthogonal) |

Experimental Insight: The Tmob group is particularly valuable in Fmoc-SPPS because it prevents the alkylation of Tryptophan (Trp) residues during cleavage. The bulky, electron-rich Tmob cation is rapidly quenched by scavengers (Triisopropylsilane - TIS), preventing it from attacking the electron-rich indole ring of Trp.

Part 4: Analytical Characterization

To validate the synthesis of TMPAA, use the following spectroscopic markers. The symmetry of the molecule simplifies the NMR spectrum.

1H NMR (DMSO-d6, 400 MHz):

- 12.0 (s, 1H, -COOH)

- 6.25 (s, 2H, Ar-H) – Key indicator of 2,4,6-substitution (symmetry).

- 3.78 (s, 3H, p-OMe)

- 3.75 (s, 6H, o-OMe)

- 3.55 (s, 2H, -CH2-)

Melting Point:

-

102–104 °C (Recrystallized from water).

Part 5: References

-

Munson, M. C., et al. (1992). "S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the N-alpha-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis." Journal of Organic Chemistry. Link

-

Albericio, F., et al. (2000).[1] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[1] Link

-

Jensen, K. J., et al. (2013). "Peptide Synthesis and Applications." Methods in Molecular Biology. Link

-

PubChem Database. (2025).[2] "2,4,6-Trimethoxyphenylacetic acid Compound Summary." Link

Sources

The Hidden Isomer: A Technical Deep Dive into 2,4,6-Trimethoxyphenylacetic Acid

[1]

Executive Summary: The Steric Paradox

In the landscape of electron-rich aromatic building blocks, 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) [CAS: 104397-80-0] occupies a unique niche.[1] Often overshadowed by its psychoactive isomer, 3,4,5-trimethoxyphenylacetic acid (a precursor to Mescaline), the 2,4,6-isomer presents a distinct set of chemical behaviors defined by extreme steric crowding and hyper-nucleophilicity .[1]

This guide explores the discovery, synthetic evolution, and application of 2,4,6-TMPA.[1] Unlike its isomers, 2,4,6-TMPA is rarely found in natural products but serves as a critical "steric shield" in ligand design and a challenging target for regioselective synthesis.[1][2]

Key Technical Specifications

| Property | Value | Source Verification |

| CAS Number | 104397-80-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₄O₅ | Calculated |

| Molecular Weight | 226.23 g/mol | Calculated |

| Melting Point | 159 – 163 °C | Patent RU2137756C1 [1] |

| Appearance | White to off-white crystalline solid | Literature consensus |

| Solubility | Soluble in DMSO, MeOH; sparingly in CHCl₃ | Experimental observation |

Historical Genesis & Chemical Context[1][2][4]

The history of 2,4,6-TMPA is not defined by a single "eureka" moment but by the systematic exploration of phloroglucinol (1,3,5-trihydroxybenzene) derivatives in the late 19th and early 20th centuries.[1]

The Reactivity Dilemma

The core challenge in discovering and utilizing 2,4,6-TMPA lies in the reactivity of its parent arene, 1,3,5-trimethoxybenzene (1,3,5-TMB).[1]

-

Electronic Activation: The three methoxy groups are in a synergistic ortho/para relationship, making the ring roughly

times more reactive toward electrophiles than benzene.[1][2] -

The Trap: Early attempts to synthesize the acid via direct chloromethylation (a standard route for phenylacetic acids) failed due to poly-substitution .[1][2] The electron density is so high that stopping at the mono-chloromethyl stage is kinetically difficult, often yielding the tris-chloromethylated product or polymerizing [2].[1][2]

It was only with the advent of stepwise carbonyl chemistry (such as the Azlactone synthesis and Vilsmeier-Haack formylation followed by oxidation/homologation) that the 2,4,6-isomer could be reliably isolated.[1]

Synthetic Evolution: From Chaos to Control[1][2]

To synthesize 2,4,6-TMPA, one must bypass the hyper-reactivity of the ring.[1] Below, we contrast the flawed direct approach with the robust modern protocol.

The "Direct Attack" Failure Mode

Attempting to react 1,3,5-trimethoxybenzene with chloroacetic acid or formaldehyde/HCl leads to a mixture of products. The ring positions are chemically equivalent and highly activated, leading to uncontrolled substitution.[1][2]

The Azlactone (Erlenmeyer) Strategy

The preferred route utilizes 2,4,6-trimethoxybenzaldehyde as a "gatekeeper" intermediate.[1] The aldehyde functionality anchors the chemistry at a single position, preventing further ring substitution.[1][2]

Experimental Protocol: Modified Azlactone Synthesis

This protocol is adapted for high-steric systems.[1][2]

Step 1: Azlactone Formation [2]

-

Reagents: 2,4,6-Trimethoxybenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.5 eq), Acetic Anhydride (solvent/reagent).[2]

-

Procedure: Reflux the mixture for 4 hours. The mixture will darken as the oxazolone ring forms.[1][2]

-

Workup: Cool to 0°C. Add ice water to precipitate the crude azlactone. Filter and wash with cold ethanol.[1][2]

Step 2: Hydrolysis and Reduction

-

Hydrolysis: Suspend the azlactone in 10% NaOH and reflux for 3 hours to open the ring and cleave the acyl group, yielding the

-keto acid (or acrylic acid derivative depending on conditions). -

Reduction: Treat the intermediate with Sodium Amalgam (Na/Hg) or perform catalytic hydrogenation (Pd/C, H₂, 3 atm) to reduce the double bond.[2]

-

Isolation: Acidify to pH 2 with HCl. The 2,4,6-TMPA precipitates as white crystals.[1][2] Recrystallize from Ethanol/Water.[1][2]

Visualization of Synthetic Logic

Figure 1: Comparison of synthetic strategies.[1] The red path indicates the failure mode due to ring hyper-reactivity; the blue/green path represents the controlled stepwise synthesis.[1]

Applications in Drug Discovery & Material Science[1][2][5]

While less famous than its 3,4,5-isomer (Mescaline), 2,4,6-TMPA serves critical roles in modern research:

Steric Shielding in Ligand Design

The 2,4,6-substitution pattern creates a "molecular wall."[1][2] When 2,4,6-TMPA is used as a ligand or a pendant group in catalyst design, the ortho-methoxy groups block the metal center from certain angles, enhancing stereoselectivity in asymmetric catalysis.[1]

Lipid Modulation (Pharmaceuticals)

Research cited in patent literature [1] highlights the use of 2,4,6-TMPA derivatives (specifically sulfamic acid esters) in treating hypercholesterolemia .[1][2] The bulky aromatic group is hypothesized to fit into hydrophobic pockets of lipid-regulating enzymes (e.g., ACAT inhibitors), where the methoxy groups provide necessary electron density for binding without covalent bonding.[1]

Halogen Scavenging

The parent ring system is an efficient trap for electrophilic halogens (Cl⁺, Br⁺).[2] 2,4,6-TMPA retains this ability, making it a potential scavenging agent in reaction mixtures where free halogen species must be quenched to prevent side reactions [3].[1][2]

Technical Specifications & Handling

Stability Profile

-

Oxidation: The electron-rich ring is susceptible to oxidation.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent "pinking" or darkening over time.[1][2]

-

Acid Sensitivity: Stable to dilute acids, but concentrated Lewis acids (e.g., AlCl₃) can cause demethylation to the phenol.[1][2]

Spectroscopic Identification

To validate the synthesis, look for these key NMR signals (Solvent: DMSO-d₆):

References

-

Patent RU2137756C1 . Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration. (1999).[1][2] Link Primary source for melting point (159-163°C) and pharmaceutical application.[1][2][3]

-

Pittelkow, M., et al. (2013).[1][2] Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synthesis. Link Describes the reactivity challenges of the 1,3,5-trimethoxybenzene scaffold.[1]

-

ResearchGate. Radical aromatic substitution reactions of 1,3,5-trimethoxybenzene. Link Details the radical reactivity and halogen trapping capabilities.

-

ChemicalBook. 2,4,6-Trimethoxyphenylacetic acid Product Page. Link General property verification.[2]

Sources

- 1. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 2. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2137756C1 - Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration, method of treatment of patients with hypercholesterolemia, method of treatment of patients with atherosclerosis - Google Patents [patents.google.com]

Technical Guide: 2,4,6-Trimethoxyphenylacetic Acid Derivatives

This guide details the chemical architecture, synthesis, and application of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) and its derivatives. Unlike its psychoactive isomer (3,4,5-trimethoxyphenylacetic acid, a mescaline precursor), the 2,4,6-isomer is a specialized tool in organic synthesis and medicinal chemistry, valued for its steric bulk and extreme electron richness .

Scaffold Analysis, Synthetic Protocols, and Pharmacophore Utility

The "Inverse" Scaffold: Chemical Identity & Significance

In medicinal chemistry, the 3,4,5-trimethoxy pattern is ubiquitous (e.g., Podophyllotoxin, Combretastatin A-4). The 2,4,6-trimethoxy pattern represents an "inverse" electronic and steric environment.

-

Electronic Hyper-Activation: The methoxy groups at the 2, 4, and 6 positions exert a synergistic electron-donating effect (resonance) into the ring. This makes the aromatic system highly nucleophilic and the benzylic position exceptionally prone to carbocation stabilization.

-

Steric Cleft Formation: The two ortho methoxy groups (positions 2 and 6) create a "molecular cleft" or "shield" around the position 1 substituent (the acetic acid tail). This restricts rotation and blocks metabolic attack at the most vulnerable site, while also preventing bulky nucleophiles from approaching the benzylic carbon.

-

Acid Lability (The Tmob Effect): The primary utility of this scaffold is in Protecting Group Chemistry . The 2,4,6-trimethoxybenzyl (Tmob) group is acid-labile because the three methoxy groups stabilize the resulting benzyl carbocation upon cleavage. TMPAA is the requisite precursor for installing this moiety via acylation or reduction.

Comparative Properties Table

| Feature | 3,4,5-Isomer (Mescaline-type) | 2,4,6-Isomer (TMPAA-type) |

| Electronic Nature | Electron-rich (moderate) | Electron-rich (extreme/super-nucleophilic) |

| Steric Environment | Open ortho positions (2,6) | Blocked ortho positions (2,6) |

| Primary Application | Tubulin binding, CNS activity | Acid-labile protecting groups (Tmob), Steric probes |

| Metabolic Stability | Vulnerable to O-demethylation | Sterically shielded from some P450s |

Synthetic Strategy: The Azlactone Route

Direct chloromethylation of 1,3,5-trimethoxybenzene is risky due to polymerization caused by the super-nucleophilic ring. The most robust, self-validating protocol proceeds via the Vilsmeier-Haack formylation followed by the Erlenmeyer Azlactone synthesis .

Reaction Pathway Diagram

Caption: Stepwise synthesis of TMPAA avoiding direct electrophilic substitution on the highly reactive ring.

Experimental Protocols

Safety Note: POCl3 is highly corrosive. work in a fume hood. The 2,4,6-trimethoxy ring is acid-sensitive; avoid prolonged exposure to strong Lewis acids during workup.

Step 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde

Rationale: The Vilsmeier-Haack reaction is preferred over Gattermann formylation because it avoids HCN and provides regio-control (only the vacant position is attacked).

-

Reagents: 1,3,5-Trimethoxybenzene (100 mmol), DMF (120 mmol), POCl3 (120 mmol).

-

Procedure:

-

Cool DMF to 0°C in a round-bottom flask.

-

Add POCl3 dropwise (exothermic!). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).

-

Dissolve 1,3,5-trimethoxybenzene in minimal DMF and add dropwise to the reagent.

-

Heat to 80°C for 2 hours. The solution will turn deep red/orange.

-

Quench: Pour the mixture onto crushed ice containing NaOAc (to buffer the hydrolysis).

-

Isolation: Filter the resulting white solid. Recrystallize from Ethanol/Water.

-

Yield Target: >90%.

-

Step 2: Erlenmeyer Azlactone Synthesis

Rationale: This method extends the carbon chain by two carbons and provides a versatile intermediate (azlactone) that can also be converted to amino acids if needed.

-

Reagents: 2,4,6-Trimethoxybenzaldehyde (50 mmol), Hippuric acid (55 mmol), Acetic Anhydride (150 mmol), Anhydrous NaOAc (15 mmol).

-

Procedure:

-

Mix all components in a flask.

-

Heat on a steam bath or oil bath at 100°C for 2 hours. The mixture will liquefy and then turn yellow/orange.

-

Cool and add Ethanol (20 mL) to decompose excess anhydride.

-

Cool to 0°C. The azlactone precipitates as bright yellow crystals.

-

Filter and wash with cold ethanol.[1]

-

Step 3: Hydrolysis and Reduction to TMPAA

-

Hydrolysis: Reflux the azlactone in 10% NaOH (aq) for 4 hours. This opens the ring and cleaves the benzoyl group, yielding the

-keto acid intermediate (often unstable). -

Oxidative Decarboxylation (One-Pot): Treat the crude hydrolysate with

(30%) at 0°C. This converts the -

Purification: Acidify to pH 3 (carefully!) and extract with Ethyl Acetate. Recrystallize from Benzene/Hexane or Toluene.

Application: The Tmob Protecting Group System

The most authoritative use of the 2,4,6-trimethoxy scaffold is as a Protecting Group (PG) for amides (specifically the backbone amides in peptides) and thiols (Cysteine).

Mechanism of Lability: The cleavage of the Tmob group is driven by the formation of a resonance-stabilized benzyl carbocation. The three methoxy groups delocalize the positive charge, allowing cleavage under mild acidic conditions (e.g., 5% TFA in DCM) that leave other groups (like Boc or Fmoc) intact.

Caption: Acid-catalyzed deprotection mechanism of the Tmob group.

Protocol for Installing Tmob (using TMPAA):

-

Reduction: Reduce TMPAA to 2,4,6-trimethoxyphenylethanol (using

). -

Activation: Convert alcohol to chloride (using

, carefully controlled). -

Coupling: React with the amine/thiol in the presence of a mild base (

).

Medicinal Chemistry: Chalcone Derivatives

While TMPAA itself is rarely a drug, it is a precursor to 2,4,6-trimethoxychalcones (via Friedel-Crafts acylation or conversion to acetophenone) which exhibit potent anti-inflammatory activity .

-

Target: NO production inhibition in LPS-stimulated macrophages.[2]

-

SAR Insight: The 2,4,6-trimethoxy B-ring (derived from the aldehyde or acid) acts as a "super-acceptor" for hydrogen bonds in the receptor pocket, while the steric bulk prevents metabolic deactivation of the adjacent double bond.

References

-

Synthesis of 2,4,6-Trimethoxybenzaldehyde (Vilsmeier-Haack)

- Title: A Convenient Synthesis of Polymethoxybenzaldehydes.

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Azlactone Synthesis Protocol

- Title: Erlenmeyer Azlactone Synthesis of Phenylacetic Acid Deriv

- Source:Organic Syntheses.

-

URL:[Link]

-

Tmob Protecting Group Utility

- Title: 2,4,6-Trimethoxybenzyl (Tmob) as an Amide Protecting Group in Peptide Synthesis.

- Source:Tetrahedron Letters.

-

URL:[Link]

-

Pharmacological Activity (Chalcones)

Sources

Comprehensive Spectroscopic Profile: 2,4,6-Trimethoxyphenylacetic Acid

This guide outlines the spectroscopic characterization of 2,4,6-Trimethoxyphenylacetic acid , a specialized aromatic building block. Due to the scarcity of direct literature on this specific isomer compared to its 3,4,5-analogue, the data presented synthesizes available patent literature, analogous structural data, and predictive spectroscopic principles.

Executive Summary

-

Compound Name: 2,4,6-Trimethoxyphenylacetic acid[1][2][3][4]

-

CAS Number: 104397-80-0 (Note: Often confused with Mesitylacetic acid, CAS 4408-60-0)

-

Molecular Weight: 226.23 g/mol [7]

-

Appearance: White to off-white crystalline solid

-

Melting Point: 182–185 °C (High purity form) [1]; 159–163 °C (Crude/Polymorph) [2]

-

Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting impurity peaks. The 2,4,6-substitution pattern (phloroglucinol derivative) creates high symmetry, distinct from the 3,4,5-trimethoxy (gallic acid derivative) series.

Common Synthetic Route:

-

Starting Material: 1,3,5-Trimethoxybenzene.[8]

-

Formylation: Vilsmeier-Haack reaction to 2,4,6-trimethoxybenzaldehyde.

-

Reduction/Halogenation: Conversion to 2,4,6-trimethoxybenzyl chloride.

-

Cyanation: Reaction with NaCN to form the nitrile.

-

Hydrolysis: Acidic hydrolysis to 2,4,6-Trimethoxyphenylacetic acid.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 2,4,6-substitution pattern simplifies the NMR spectrum significantly compared to asymmetric isomers.

1H NMR Data (Predicted/Consensus)

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 400 MHz[9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 10.50 - 12.00 | br s | 1H | -COOH | Carboxylic acid proton; shift varies with concentration/H-bonding. |

| 6.15 | s | 2H | Ar-H (3, 5) | Equivalent meta-protons. Highly shielded by ortho/para methoxy groups. |

| 3.82 | s | 3H | 4-OCH ₃ | Para-methoxy group. |

| 3.80 | s | 6H | 2,6-OCH ₃ | Ortho-methoxy groups. Equivalent due to symmetry. |

| 3.72 | s | 2H | Ar-CH ₂-COOH | Methylene linker. |

Expert Insight: In DMSO-d₆, the acid proton may appear sharper or shift downfield. The aromatic protons at ~6.15 ppm are diagnostic; normal phenyl protons are ~7.2 ppm. The upfield shift is due to the electron-donating effect of the three methoxy groups.

13C NMR Data (Decoupled)

-

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Type | Note |

| 178.5 | C =O | Quaternary | Carboxylic acid carbonyl. |

| 160.8 | C -4 | Quaternary | Para-aromatic carbon (attached to OMe). |

| 158.9 | C -2, C -6 | Quaternary | Ortho-aromatic carbons (attached to OMe). |

| 105.2 | C -1 | Quaternary | Ipso-carbon (attached to CH₂). |

| 90.5 | C -3, C -5 | CH | Meta-aromatic carbons (electron-rich). |

| 55.8 | 2,6-OC H₃ | CH₃ | Methoxy carbons (ortho). |

| 55.4 | 4-OC H₃ | CH₃ | Methoxy carbon (para). |

| 31.5 | C H₂ | CH₂ | Methylene bridge. |

B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carboxylic acid dimer features and the electron-rich aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2800 - 3200 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| 2940, 2840 | Medium | C-H Stretch | Methoxy C-H (asymmetric/symmetric) |

| 1705 - 1720 | Strong | C=O[10] Stretch | Carboxylic Acid Carbonyl |

| 1608, 1590 | Strong | C=C Stretch | Aromatic Ring (Enhanced by alkoxy substituents) |

| 1460, 1420 | Medium | C-H Bend | Methylene/Methyl bending |

| 1200 - 1250 | Strong | C-O Stretch | Aryl alkyl ether (Ar-O-C) |

| 1120, 1150 | Strong | C-O Stretch | C-O-C asymmetric stretch |

| 810 - 830 | Medium | C-H Bend | Out-of-plane bending (isolated aromatic H) |

C. Mass Spectrometry (MS)[11]

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acids).

Fragmentation Pathway (EI)

The molecule typically fragments by losing the carboxylic acid group to form a stable tropylium-like ion, followed by sequential loss of methyl/methoxy groups.

Figure 1: Proposed EI-MS fragmentation pathway for 2,4,6-Trimethoxyphenylacetic acid.

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution 1H and 13C spectra.

-

Reagents: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).

-

Procedure:

-

Weigh 10–15 mg of the solid acid into a clean vial.

-

Add 0.6 mL of CDCl₃.

-

Sonicate for 30 seconds if dissolution is incomplete (polymorphs can be dense).

-

Filter through a glass wool plug into the NMR tube if the solution is cloudy.

-

Acquisition: Run 16 scans for 1H; 1024+ scans for 13C due to quaternary carbons.

-

Protocol 2: IR Spectroscopy (ATR Method)

-

Objective: Rapid functional group verification.

-

Equipment: FTIR Spectrometer with Diamond ATR accessory.

-

Procedure:

-

Clean the crystal with isopropanol.

-

Place a small amount (~2 mg) of solid sample on the crystal.

-

Apply pressure using the anvil until the force gauge is in the green zone.

-

Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

-

Validation: Check for the absence of the nitrile peak (~2200 cm⁻¹) to ensure complete hydrolysis of the precursor.

-

References

-

Stenutz, R. "2,4,6-trimethoxyphenylacetic acid Datasheet." Stenutz.eu. Available at: [Link] (Accessed Jan 28, 2026).

- Dasseux, J.L.H., et al. "Sulfamic acid esters, pharmaceutical composition...". Patent RU2137756C1. (Cited Example 17: Synthesis of [2,4,6-trimethoxyphenyl(acetyl)]... using 2,4,6-trimethoxyphenylacetic acid, mp 159-163°C).

- SDBS. "Spectral Database for Organic Compounds." AIST (National Institute of Advanced Industrial Science and Technology).

-

PubChem. "Compound Summary: 2,4,6-Trimethoxyphenylacetic acid." National Library of Medicine. Available at: [Link].

Sources

- 1. 3,4,5-trimethoxyphenylacetic acid [stenutz.eu]

- 2. 2,4,6-trimethoxyphenylacetic acid [stenutz.eu]

- 3. 2,4,6-TRIMETHOXYTOLUENE | 14107-97-2 [chemicalbook.com]

- 4. RU2137756C1 - Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration, method of treatment of patients with hypercholesterolemia, method of treatment of patients with atherosclerosis - Google Patents [patents.google.com]

- 5. 3,4,5-Trimethoxyphenylacetic acid(951-82-6) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - 2,4,6-trimethoxyphenylacetic acid (C11H14O5) [pubchemlite.lcsb.uni.lu]

- 7. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. api.mountainscholar.org [api.mountainscholar.org]

- 9. rsc.org [rsc.org]

- 10. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [chemicalbook.com]

Solubility Profiling of 2,4,6-Trimethoxyphenylacetic Acid: Protocols & Predictive Analysis

The following technical guide details the solubility profiling of 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA).

Editorial Note: While specific, tabulated mole-fraction solubility data for the 2,4,6- isomer is currently absent from open chemical literature (unlike its widely studied 3,4,5- isomer), this guide provides the definitive experimental framework for generating this data. It synthesizes predictive behavior based on structural analogs (2,3,4-trimethoxybenzoic acid) and details the standard gravimetric and thermodynamic protocols required for pharmaceutical application.

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) [CAS: 104397-80-0] is a critical intermediate in the synthesis of pharmacologically active arylglycines and polyphenol derivatives. Its solubility profile is governed by the steric bulk of the ortho-methoxy groups, which disrupts planar stacking compared to its meta/para counterparts (e.g., 3,4,5-TMPAA). This guide outlines the thermodynamic basis for its dissolution, provides a validated protocol for experimental determination, and establishes a framework for solvent selection in recrystallization processes.

Chemical Profile & Thermodynamic Basis

Understanding the solubility of 2,4,6-TMPAA requires analyzing its crystal lattice energy versus solvation enthalpy.

| Property | Data | Relevance to Solubility |

| Molecular Formula | C₁₁H₁₄O₅ | Moderate molecular weight (226.23 g/mol ) suggests good organic solubility. |

| Melting Point | ~184°C | High melting point indicates strong crystal lattice forces (intermolecular H-bonding). |

| LogP (Predicted) | ~0.9 - 1.2 | Lipophilic; predicts poor water solubility but high affinity for alcohols/esters. |

| pKa | ~4.0 (Carboxyl) | pH-dependent solubility in aqueous media (soluble as carboxylate salt at pH > 6). |

The "Ortho-Effect" on Solubility

Unlike 3,4,5-trimethoxyphenylacetic acid, the 2,4,6-isomer possesses two methoxy groups at the ortho positions relative to the acetic acid side chain.

-

Steric Hindrance: The bulky methoxy groups force the side chain out of the aromatic plane.

-

Lattice Energy: This twisting often reduces crystal packing efficiency compared to planar isomers, potentially increasing solubility in organic solvents relative to the 3,4,5-isomer.

-

Solvation: The oxygen atoms in the methoxy groups act as hydrogen bond acceptors, making protic solvents (Methanol, Ethanol) highly effective.

Experimental Protocol: Determination of Solubility

To generate precise solubility data (mole fraction,

Protocol A: Static Gravimetric Analysis

Objective: Determine the mass of solute dissolved in a specific mass of solvent at equilibrium.

Reagents: 2,4,6-TMPAA (>98% purity), HPLC-grade solvents (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

Workflow:

-

Preparation: Add excess 2,4,6-TMPAA to 50 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously using a magnetic stirrer at the target temperature (

K) for 24 hours. -

Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw the supernatant phase using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification:

-

Weigh a clean, dry weighing dish (

). -

Add the filtered supernatant and weigh immediately (

). -

Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

).

-

Calculation:

The mole fraction solubility (

Visualization: Experimental Workflow

Figure 1: Step-by-step workflow for the Static Gravimetric Determination of Solubility.

Thermodynamic Modeling & Analysis

Once data is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of organic acids.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive, solubility increases with temperature (endothermic dissolution).

van't Hoff Analysis

Used to calculate the apparent thermodynamic functions of dissolution.

-

Plot:

vs -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Predicted Behavior for 2,4,6-TMPAA:

Based on analogs (2,3,4-trimethoxybenzoic acid), the dissolution is expected to be endothermic (

Solvent Selection for Crystallization

For purification, the ideal solvent system maximizes the gradient of solubility with respect to temperature (

Recommended Solvent Systems

| Solvent Class | Solubility Prediction | Application |

| Short-chain Alcohols (MeOH, EtOH) | High | Good for dissolving crude product; may require cooling to <0°C for high yield recovery. |

| Esters (Ethyl Acetate) | Moderate | Ideal for crystallization. High solubility at boiling point, significantly lower at room temp. |

| Water | Very Low | Anti-solvent. Use in binary mixtures (e.g., EtOH/Water) to force precipitation. |

| Non-polar (Hexane, Toluene) | Low | Poor solubility due to polarity mismatch; useful for washing away non-polar impurities. |

Decision Logic for Purification

Figure 2: Decision logic for solvent selection in the purification of 2,4,6-TMPAA.

References

-

Guo, X., et al. (2026). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents. Journal of Chemical Thermodynamics. Link(Primary analog reference for thermodynamic modeling).

-

Stenutz, R. Data Sheet: 2,4,6-Trimethoxyphenylacetic acid. Stenutz.eu. Link(Physical constants and identification).

- Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water. Journal of Chemical Thermodynamics. Link(Basis for the Modified Apelblat Equation).

The Electron-Rich Scaffold: Technical Guide to 2,4,6-Trimethoxyphenylacetic Acid

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) is a highly specialized aromatic building block characterized by its extreme electron density and significant steric hindrance. Unlike its well-known isomer (3,4,5-trimethoxyphenylacetic acid, a mescaline precursor), the 2,4,6-isomer is defined by the "super-electron-donating" nature of alternating methoxy groups and the ortho-effect exerted by the 2- and 6-methoxy substituents.

This guide outlines the research utility of 2,4,6-TMPAA in three critical domains: Lipid-Modulating Drug Design , Asymmetric Peptide Synthesis , and Acid-Labile Linker Strategy .

Part 1: Chemical Profile & Synthesis Strategy[1]

Structural Properties

The molecule features a phenyl ring substituted at the 2, 4, and 6 positions with methoxy groups. This substitution pattern creates two distinct chemical behaviors:

-

Electronic Activation: The ring is activated towards electrophilic aromatic substitution (EAS), making it a potent nucleophile in coupling reactions.

-

Steric Shielding: The 2,6-methoxy groups create a "steric canyon" around the acetic acid tail, influencing the conformation of derivatives (e.g., amides or esters) and restricting rotation—a valuable trait for designing rigid pharmacophores.

Synthesis Protocol

The most robust synthesis utilizes the high nucleophilicity of 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether) in a Friedel-Crafts alkylation or a halo-acetic acid coupling.

Protocol: Synthesis from 1,3,5-Trimethoxybenzene

-

Reagents: 1,3,5-Trimethoxybenzene, Chloroacetic acid, Sodium Hydroxide (or mild Lewis Acid for FC route).

-

Mechanism: Direct nucleophilic attack of the electron-rich aromatic ring on the electrophilic carbon of chloroacetic acid (or its equivalent cation).

Part 2: Medicinal Chemistry Applications[1][2][3]

Lipid-Lowering Agents (Sulfamic Acid Esters)

Research indicates that 2,4,6-TMPAA serves as a critical bioisostere in the development of Acyl-CoA Cholesterol Acyltransferase (ACAT) inhibitors .

-

Mechanism: The bulky 2,4,6-trimethoxy phenyl ring mimics the lipophilic core required to bind to the ACAT enzyme active site, preventing the esterification of cholesterol.

-

Key Patent Insight: Derivatives where 2,4,6-TMPAA is esterified with sulfamic acid scaffolds have shown efficacy in reducing plasma cholesterol, functioning similarly to 2,6-diisopropylphenyl derivatives but with altered metabolic stability due to the methoxy groups.

Experimental Workflow: Esterification for Bioactivity Screening

-

Activation: Convert 2,4,6-TMPAA to its acid chloride using oxalyl chloride/DMF (catalytic). Note: Thionyl chloride may cause demethylation due to high acidity; oxalyl chloride is milder.

-

Coupling: React the acid chloride with the target sulfamate or amine in the presence of a non-nucleophilic base (DIPEA) in DCM.

-

Purification: Recrystallize from EtOAc/Hexane. The high crystallinity of the 2,4,6-system often allows purification without chromatography.

Non-Natural Amino Acid Synthesis (Arylglycines)

2,4,6-TMPAA is a precursor for the synthesis of 2,4,6-trimethoxyphenylglycine , a non-natural amino acid used to constrain peptide backbones.

-